molecular formula C20H18N6O3 B13932739 2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline

2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline

Cat. No.: B13932739
M. Wt: 390.4 g/mol
InChI Key: MWWQYMSPMKQCDK-UHFFFAOYSA-N
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Description

2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxyaniline, acetic anhydride, and 1,2,4-triazole. The synthesis could involve:

    Acetylation: Reacting 3,4-dimethoxyaniline with acetic anhydride to form an acetamido derivative.

    Cyclization: Forming the quinazoline ring through cyclization reactions.

    Triazole Introduction: Incorporating the triazole moiety through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions might target the quinazoline ring or the triazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Such as 4-anilinoquinazolines, known for their anticancer properties.

    Triazole-Containing Compounds: Like fluconazole, an antifungal agent.

Uniqueness

2-Acetamido-6-(3,4-dimethoxyphenyl)-4-(1,2,4-triazolyl)-quinazoline is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other quinazoline or triazole derivatives.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[6-(3,4-dimethoxyphenyl)-4-(1H-1,2,4-triazol-5-yl)quinazolin-2-yl]acetamide

InChI

InChI=1S/C20H18N6O3/c1-11(27)23-20-24-15-6-4-12(13-5-7-16(28-2)17(9-13)29-3)8-14(15)18(25-20)19-21-10-22-26-19/h4-10H,1-3H3,(H,21,22,26)(H,23,24,25,27)

InChI Key

MWWQYMSPMKQCDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)OC)OC)C(=N1)C4=NC=NN4

Origin of Product

United States

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